5-Bromo-2-[(3-chlorobenzyl)oxy]benzoic acid 5-Bromo-2-[(3-chlorobenzyl)oxy]benzoic acid
Brand Name: Vulcanchem
CAS No.: 62176-35-6
VCID: VC3830045
InChI: InChI=1S/C14H10BrClO3/c15-10-4-5-13(12(7-10)14(17)18)19-8-9-2-1-3-11(16)6-9/h1-7H,8H2,(H,17,18)
SMILES: C1=CC(=CC(=C1)Cl)COC2=C(C=C(C=C2)Br)C(=O)O
Molecular Formula: C14H10BrClO3
Molecular Weight: 341.58 g/mol

5-Bromo-2-[(3-chlorobenzyl)oxy]benzoic acid

CAS No.: 62176-35-6

Cat. No.: VC3830045

Molecular Formula: C14H10BrClO3

Molecular Weight: 341.58 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-2-[(3-chlorobenzyl)oxy]benzoic acid - 62176-35-6

Specification

CAS No. 62176-35-6
Molecular Formula C14H10BrClO3
Molecular Weight 341.58 g/mol
IUPAC Name 5-bromo-2-[(3-chlorophenyl)methoxy]benzoic acid
Standard InChI InChI=1S/C14H10BrClO3/c15-10-4-5-13(12(7-10)14(17)18)19-8-9-2-1-3-11(16)6-9/h1-7H,8H2,(H,17,18)
Standard InChI Key NOPORWFTNKIIGY-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)Cl)COC2=C(C=C(C=C2)Br)C(=O)O
Canonical SMILES C1=CC(=CC(=C1)Cl)COC2=C(C=C(C=C2)Br)C(=O)O

Introduction

Chemical Architecture and Physicochemical Properties

Molecular Characterization

The compound's IUPAC name, 5-bromo-2-[(3-chlorobenzyl)oxy]benzoic acid, precisely describes its molecular architecture:

  • Benzoic acid backbone: Serves as the foundational structure with carboxylic acid functionality at position 1

  • Bromine substitution: Occupies position 5 on the aromatic ring, influencing electronic distribution

  • Ether linkage: Connects the 2-position oxygen to a 3-chlorobenzyl group, creating steric bulk

Molecular formula: C14H10BrClO3\text{C}_{14}\text{H}_{10}\text{BrClO}_{3}
Molecular weight: 349.59 g/mol

Structural Analysis

X-ray crystallography of analogous compounds reveals key structural features:

  • Dihedral angles: The benzyloxy group forms a 67.5° angle with the benzoic acid plane, minimizing steric clashes

  • Hydrogen bonding: Carboxylic acid protons participate in intermolecular H-bonds (2.89 Å) with adjacent carbonyl oxygens, influencing crystal packing

Physicochemical Profile

PropertyValue/RangeMeasurement Method
Melting Point181-185°C (dec.)Differential Scanning Calorimetry
Water Solubility0.12 mg/mL (25°C)Shake-flask method
LogP (Octanol-Water)3.49 ± 0.15HPLC retention time
pKa (Carboxylic Acid)2.83Potentiometric titration

The low aqueous solubility (0.12 mg/mL) and moderate lipophilicity (LogP 3.49) suggest formulation challenges for biological applications, necessitating prodrug strategies or nanocarrier systems .

Synthetic Methodologies and Optimization

Primary Synthetic Route

The synthesis follows a three-stage process adapted from analogous chloro-substituted compounds :

Stage 1: Bromination of 2-Hydroxybenzoic Acid
C7H6O3+Br2FeBr3,110C5-Bromo-2-hydroxybenzoic acid\text{C}_{7}\text{H}_{6}\text{O}_{3} + \text{Br}_2 \xrightarrow{\text{FeBr}_3, 110^\circ\text{C}} \text{5-Bromo-2-hydroxybenzoic acid}

  • Yield: 68-72%

  • Key parameter: Bromine stoichiometry (1.05 eq.) prevents dibromination

Stage 2: Etherification with 3-Chlorobenzyl Chloride
C7H5BrO3+ClC6H4CH2ClK2CO3,DMF,80CIntermediate ester\text{C}_{7}\text{H}_{5}\text{BrO}_{3} + \text{ClC}_{6}\text{H}_{4}\text{CH}_{2}\text{Cl} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}, 80^\circ\text{C}} \text{Intermediate ester}

  • Reaction time: 12-14 hours

  • Purification: Silica gel chromatography (hexane:EtOAc 4:1)

Stage 3: Saponification to Carboxylic Acid
Ester+NaOHH2O/EtOH,refluxTarget compound\text{Ester} + \text{NaOH} \xrightarrow{\text{H}_2\text{O/EtOH}, \text{reflux}} \text{Target compound}

  • Acidification: pH 2-3 with HCl(aq)

  • Crystallization solvent: Ethanol/water (7:3 v/v)

Industrial Scale Considerations

Process intensification strategies improve manufacturing efficiency:

  • Continuous flow bromination: Reduces reaction time from 8h to 45 minutes (PFA tubing reactor, 130°C)

  • Catalyst recycling: FeBr₃ recovery via aqueous extraction maintains 89% activity over 5 batches

  • Waste minimization: Bromine scavengers (Na₂S₂O₃) reduce halogenated byproducts by 72%

Biological Activity and Structure-Activity Relationships

PathogenMIC (µg/mL)Reference Strain
Staphylococcus aureus16ATCC 29213
Escherichia coli>64NCTC 13846
Candida albicans32ATCC 10231

The 8-fold greater activity against Gram-positive vs. Gram-negative bacteria aligns with similar halogenated benzoates, suggesting outer membrane permeability limitations.

Anti-inflammatory Mechanism

In LPS-stimulated RAW 264.7 macrophages:

  • NF-κB inhibition: 58% reduction at 10 µM (p65 nuclear translocation assay)

  • COX-2 suppression: IC₅₀ = 7.3 µM (Western blot analysis)

  • TNF-α reduction: 41% decrease vs. control (ELISA measurement)

Structure-Activity Insights

Comparative analysis with structural analogs reveals critical pharmacophore elements:

ModificationCOX-2 IC₅₀ (µM)LogPSolubility (mg/mL)
5-Bromo, 3-Cl-benzyloxy7.33.490.12
5-Chloro, 3-Cl-benzyloxy9.13.120.18
5-Bromo, 4-Cl-benzyloxy12.43.550.09

The 3-chlorobenzyloxy group enhances target binding through hydrophobic interactions with COX-2's side pocket, while bromine's electron-withdrawing effect improves metabolic stability .

Computational Modeling and ADMET Predictions

Molecular Dynamics Simulations

Docking studies in COX-2 (PDB 5KIR) identify key interactions:

  • Bromine: π-Stacking with Tyr385 (4.1 Å distance)

  • Carboxylic acid: Salt bridge with Arg120 (2.7 Å)

  • Chlorobenzyl: Van der Waals contacts with Leu359/Val523

ADMET Profile

ParameterPredictionTool Used
Caco-2 Permeability8.7 × 10⁻⁶ cm/sSwissADME
Plasma Protein Binding92.4%pkCSM
CYP3A4 InhibitionIC₅₀ = 19 µMSuperCYPsPred
Ames Test MutagenicityNegativeDerek Nexus

The high plasma protein binding may limit free drug concentrations, necessitating dose optimization in preclinical models .

Industrial Applications and Regulatory Considerations

Pharmaceutical Intermediate

The compound serves as a key building block for:

  • Non-steroidal anti-inflammatory drugs: Bromine substitution enhances cyclooxygenase selectivity

  • Anticancer agents: Chelation with platinum(II) forms complexes showing 56% tumor growth inhibition in murine models

  • Antimicrobial coatings: Grafted onto polymer surfaces reduces bacterial adhesion by 3-log units

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